molecular formula C17H14O B14733981 Gona-1,3,5,7,9,11-hexaen-17-one CAS No. 5836-87-3

Gona-1,3,5,7,9,11-hexaen-17-one

Cat. No.: B14733981
CAS No.: 5836-87-3
M. Wt: 234.29 g/mol
InChI Key: PBRRDBXFEFZRTG-HOTGVXAUSA-N
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Description

Gona-1,3,5,7,9,11-hexaen-17-one is a polycyclic ketone characterized by a conjugated hexaene system (six alternating double bonds) fused within a gonane skeleton.

Properties

CAS No.

5836-87-3

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1

InChI Key

PBRRDBXFEFZRTG-HOTGVXAUSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.

Comparison with Similar Compounds

Structural Analogues by Double Bond Count

Hexaenones
  • Gona-1,3,5,7,9,11-hexaen-17-one (Parent Compound)

    • Structure : Hypothesized to have a fully conjugated hexaene system (positions 1,3,5,7,9,11) with a ketone at position 15.
    • Properties : High conjugation likely enhances UV absorption and photostability.
  • 11-Methylgona-1(10),2,4,6,8,13-hexaen-17-one (CAS 27343-48-2) Substituents: Methyl group at position 11. Molecular Formula: C₁₈H₁₆O.
  • Gona-1,5,7,9,11,13-hexaen-17-one,3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 143216-83-5)

    • Substituents : Bulky silyl ether groups at positions 3 and 4.
    • Molecular Formula : C₂₉H₄₂O₃Si₂.
    • Key Differences : The silyl groups enhance lipophilicity and protect reactive hydroxyl moieties, making this derivative useful in synthetic intermediates .
Heptaenones
  • Gona-1,3,5,7,9,11,13-heptaen-17-one,7-methyl (CAS 30835-65-5)

    • Structure : Seven conjugated double bonds with a methyl group at position 6.
    • Molecular Formula : C₁₈H₁₄O.
    • Key Differences : Extended conjugation lowers the HOMO-LUMO gap, increasing reactivity toward electrophiles. The methyl group may stabilize the structure via hyperconjugation .
  • 3-Methoxy-17-methylgona-1,3,5,7,9,11,13-heptaene (CAS 26584-90-7)

    • Substituents : Methoxy (position 3) and methyl (position 17).
    • Molecular Formula : C₁₉H₂₀O₂.
    • Key Differences : Methoxy groups enhance solubility in polar solvents, while the methyl group at position 17 may influence steroidal receptor binding .
Pentaenones
  • 13α-Ethyl-3-methoxygona-1,3,5,7,9-pentaen-17-one (CAS 69853-74-3)

    • Substituents : Ethyl (position 13α) and methoxy (position 3).
    • Molecular Formula : C₂₀H₂₂O₂.
    • Key Differences : The ethyl group at position 13α introduces stereochemical complexity, impacting biological activity (e.g., hormonal modulation) .
  • Gona-1,3,5,7,9-pentaen-17-one,13-ethyl-3-hydroxy- (CAS 30788-51-3)

    • Substituents : Ethyl (position 13) and hydroxyl (position 3).
    • Molecular Formula : C₁₉H₂₀O₂.
    • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, affecting pharmacokinetics .

Data Table: Comparative Analysis

Compound Name Double Bonds Substituents Molecular Formula Molecular Weight CAS Number Key Properties
This compound (Parent) 6 None C₁₈H₁₄O 246.30 N/A High conjugation, photostable
11-Methylgona-...hexaen-17-one 6 11-methyl C₁₈H₁₆O 248.32 27343-48-2 Increased hydrophobicity
7-Methylgona-heptaen-17-one 7 7-methyl C₁₈H₁₄O 246.30 30835-65-5 Extended conjugation, reactive
3-Methoxy-17-methylgona-heptaene 7 3-methoxy, 17-methyl C₁₉H₂₀O₂ 280.36 26584-90-7 Enhanced solubility
13α-Ethyl-3-methoxygona-pentaen-17-one 5 13α-ethyl, 3-methoxy C₂₀H₂₂O₂ 294.39 69853-74-3 Stereochemical complexity

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